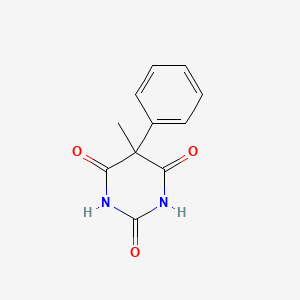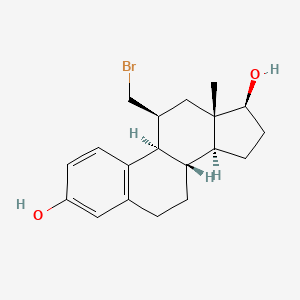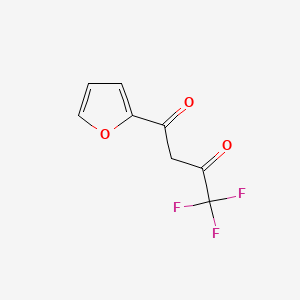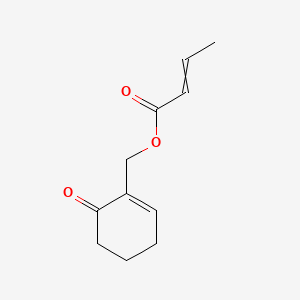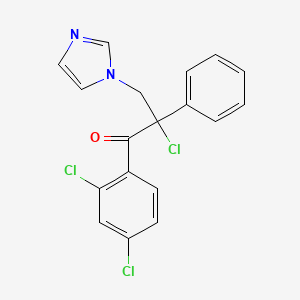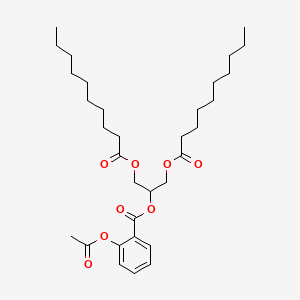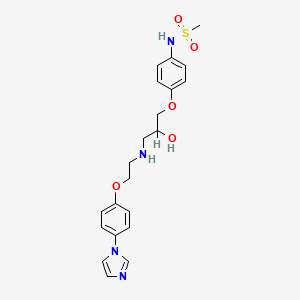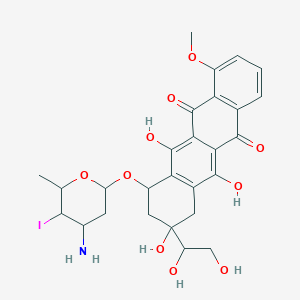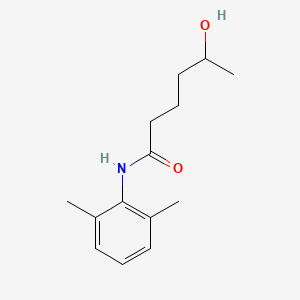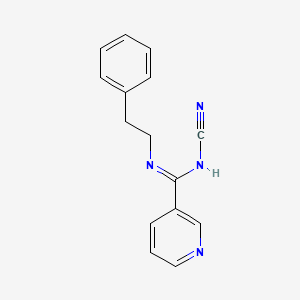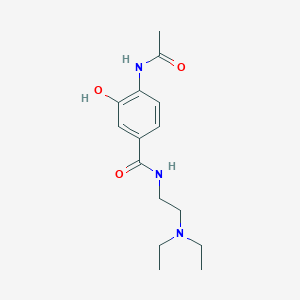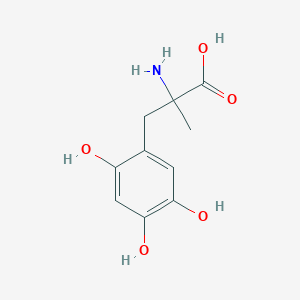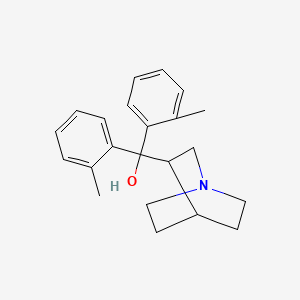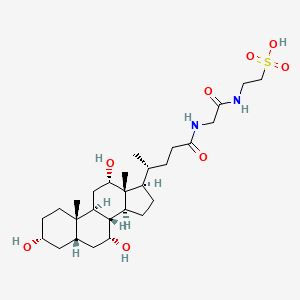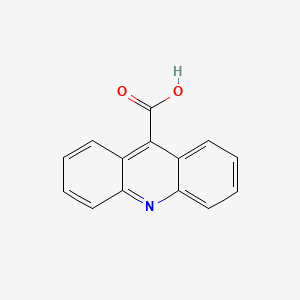
9-Acridinecarboxylic acid
描述
Synthesis Analysis
The synthesis of 9-Acridinecarboxylic acid and its derivatives involves several methodologies. Notably, a novel and high-yielding synthesis approach for 9-anilinoacridine-4-carboxylic acid has been utilized in the solid-phase synthesis of acridine-peptide conjugates, highlighting the versatility of 9-ACA in combinatorial chemistry (Carlson & Beal, 2000). Additionally, microwave synthesis has been applied for the efficient production of 9-substituted acridine derivatives, significantly reducing reaction times and enhancing yields (Veverková et al., 2002).
Molecular Structure Analysis
The molecular architecture of 9-ACA has been explored through studies on its monolayers on Ag (111) surfaces. These investigations have revealed that ACA molecules self-organize into distinctive adlayer structures correlated with underlying substrate morphology, offering insights into the hydrogen-bonding interactions between ACA molecules (Xu et al., 2006).
Chemical Reactions and Properties
9-ACA undergoes various interesting chemical reactions. For instance, it forms monoprotonated species in moderately concentrated acid solutions and exhibits specific reactions in the presence of surfactants and bio-surfactants, demonstrating its potential for structure-specific nucleic acid ligands discovery (Dey et al., 1997). The chemiluminescent properties of acridinium compounds derived from 9-ACA esters of hydroxamic and sulphohydroxamic acids further illustrate its chemical versatility (Renotte et al., 2000).
Physical Properties Analysis
The fluorescence spectral study of 9-ACA and its methyl ester has provided valuable information on its unusual fluorescence behavior. These studies help understand the charge-transfer emitting state in 9-ACA, where the carboxyl group is nearly coplanar with the aromatic ring, influencing its photophysical properties (Dey et al., 1997).
Chemical Properties Analysis
The interaction of 9-ACA with various ions and molecules has been extensively studied. For example, 9-Acridone-4-carboxylic acid has been established as an efficient Cr(III) fluorescent sensor, showcasing 9-ACA's potential in trace level detection and estimation of chromium, demonstrating its chemical sensitivity and selectivity (Karak et al., 2011).
科学研究应用
Application 1: DNA Intercalation Studies
- Summary of the Application : 9-Acridinecarboxylic acid hydrate has been used to synthesize a DNA intercalator . DNA intercalators are molecules that can insert themselves between the bases in DNA, disrupting the normal structure of the DNA helix. This can have various effects, such as inhibiting DNA replication and transcription, which makes these compounds useful in certain types of research.
Application 2: Alzheimer’s Disease Research
- Summary of the Application : A series of new cyclopentaquinoline derivatives with 9-acridinecarboxylic acid and a different alkyl chain length were synthesized for Alzheimer’s Disease research . These compounds were designed to inhibit cholinesterases, enzymes that break down acetylcholine, a neurotransmitter that plays a key role in memory and learning . Inhibition of these enzymes can potentially slow the progression of Alzheimer’s Disease.
- Methods of Application : The exact methods of application can vary depending on the specific experiment, but generally, the synthesized compounds would be tested in vitro for their ability to inhibit cholinesterases .
- Results or Outcomes : All designed compounds, except derivative 3f, exhibited a selectivity for butyrylcholinesterase (BuChE) with IC50 values ranging from 103 to 539 nM . The 3b derivative revealed the highest inhibitory activity towards BuChE (IC50 = 103.73 nM) and a suitable activity against AChE (IC50 = 272.33 nM) . The 3f derivative was the most active compound to AChE (IC50 = 113.34 nM) with satisfactory activity towards BuChE (IC50 = 203.52 nM) .
安全和危害
属性
IUPAC Name |
acridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRYQBAAHMBIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201524 | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acridinecarboxylic acid | |
CAS RN |
5336-90-3 | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5336-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

